molecular formula C11H9F4N3O6 B5367763 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide

Cat. No.: B5367763
M. Wt: 355.20 g/mol
InChI Key: XWEKGMTXRSUTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications. This compound, in particular, features a combination of fluorine atoms and a dinitrophenyl group, which can impart specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide typically involves multiple steps. One common approach is the reaction of a fluorinated precursor with a methoxy group and a dinitrophenyl amine. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the dinitrophenyl group can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide is unique due to the presence of both the dinitrophenyl and fluorinated groups, which confer specific reactivity and functionality. This combination makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methoxy-N-(2-methyl-3,5-dinitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N3O6/c1-5-7(3-6(17(20)21)4-8(5)18(22)23)16-9(19)10(12,24-2)11(13,14)15/h3-4H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEKGMTXRSUTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.